Lipophilicity Comparison: Enhanced Membrane Permeability Potential
The target compound's computed XLogP3-AA of 2.1, derived from its branched 2-methylpentyl N1-substituent, represents a substantial increase in lipophilicity compared to the unsubstituted 3-aminopyridin-2(1H)-one core (XLogP ~0.2) [1]. This difference of +1.9 log units translates to a theoretical ~80-fold increase in octanol-water partition coefficient, a property directly correlated with passive membrane permeability and blood-brain barrier penetration potential [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-Aminopyridin-2(1H)-one (unsubstituted core, XLogP ~0.2) |
| Quantified Difference | +1.9 log units (~80-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
This lipophilicity differential enables selection of the target compound for assays requiring enhanced cellular permeability, whereas the unsubstituted core would be restricted to extracellular or highly polar target environments.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 62264661, 3-Amino-1-(2-methylpentyl)pyridin-2(1h)-one. Accessed April 18, 2026. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46(1-3):3-26 (2001). View Source
